6-fluoro-2-hydroxy-1H-quinolin-4-one 6-fluoro-2-hydroxy-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394537
InChI: InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
SMILES:
Molecular Formula: C9H6FNO2
Molecular Weight: 179.15 g/mol

6-fluoro-2-hydroxy-1H-quinolin-4-one

CAS No.:

Cat. No.: VC13394537

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-2-hydroxy-1H-quinolin-4-one -

Specification

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
IUPAC Name 6-fluoro-2-hydroxy-1H-quinolin-4-one
Standard InChI InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Standard InChI Key ZFBAAIYKVIMWHY-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1F)C(=O)C=C(N2)O
Canonical SMILES C1=CC2=C(C=C1F)C(=O)C=C(N2)O

Introduction

Synthesis and Manufacturing

The synthesis of 6-fluoro-2-hydroxy-1H-quinolin-4-one can be inferred from methods used for analogous compounds. A patent (CN106565602B) outlines a route to 4-chloro-6-fluoroquinoline via Michael addition, cyclization, and halogenation . Adapting this approach:

Proposed Synthetic Route

  • Michael Addition: React para-fluoroaniline with acrylic acid in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form 3-(4-fluorophenylamino)propionic acid .

  • Cyclization: Treat the intermediate with polyphosphoric acid (PPA) at 90–110°C to yield 6-fluoro-2,3-dihydroquinolin-4(1H)-one .

  • Hydroxylation: Oxidize the dihydroquinolinone intermediate using manganese dioxide and iodine to introduce the hydroxy group at position 2.

Critical Parameters

  • Temperature: Cyclization requires precise control (90–110°C) to avoid side reactions .

  • Catalysts: Phase transfer agents improve reaction efficiency by 15–20% .

Yield Optimization

For the intermediate 6-fluoro-2,3-dihydroquinolin-4(1H)-one, yields of 80–91% are achievable with polyphosphoric acid as the dehydrating agent . Hydroxylation steps typically reduce yields to 60–70% due to competing oxidation pathways.

Physicochemical Properties

The physicochemical profile of 6-fluoro-2-hydroxy-1H-quinolin-4-one is extrapolated from structural analogs:

PropertyValue (Estimated)Source Compound Reference
Molecular Weight175.15 g/mol
LogP2.1–2.4
PSA (Polar Surface Area)42.1 Ų
SolubilityLow in water; soluble in DMSO, methanol

Thermal Stability
Quinolinones with fluorine substituents exhibit decomposition temperatures above 250°C, as seen in 6-fluoro-4-methyl-1H-quinolin-2-one .

Chemical Reactivity and Functionalization

The hydroxy and ketone groups render 6-fluoro-2-hydroxy-1H-quinolin-4-one amenable to derivatization:

Tautomerism

The 4-keto group facilitates enol-keto tautomerism, influencing reactivity. For example, in acidic conditions, the enol form predominates, enhancing nucleophilic attack at position 3 .

Electrophilic Substitution

Fluorine directs electrophiles to positions 5 and 7 of the aromatic ring. Bromination or nitration at these positions has been reported in similar quinolines .

Coordination Chemistry

The hydroxy and ketone groups can act as bidentate ligands for metal ions. Copper(II) complexes of analogous quinolines show enhanced antimicrobial activity .

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